molecular formula C24H19N3O B6429476 6-methoxy-3-(4-methylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 893790-92-6

6-methoxy-3-(4-methylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline

Cat. No. B6429476
CAS RN: 893790-92-6
M. Wt: 365.4 g/mol
InChI Key: WAMKYMZWXDRWIT-UHFFFAOYSA-N
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Description

Quinoline is an aromatic nitrogen-containing heterocyclic compound . It’s a privileged scaffold that appears as an important construction motif for the development of new drugs . Quinoline nucleus is endowed with a variety of therapeutic activities, and new quinolone derivatives are known to be biologically active compounds possessing several pharmacological activities .


Synthesis Analysis

Numerous synthetic routes have been developed for the synthesis of quinoline and its derivatives due to its wide range of biological and pharmacological activities . The quinoline ring has been generally synthesized by various conventional named reactions such as Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes synthesis .


Molecular Structure Analysis

Quinoline 1 or 1-azanaphthalene or benzo [b]pyridine is an aromatic nitrogen-containing heterocyclic compound having a molecular formula of C9H7N . It participates in both electrophilic and nucleophilic substitution reactions .


Chemical Reactions Analysis

Quinoline participates in both electrophilic and nucleophilic substitution reactions . Transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions and green reaction protocols are also useful for the construction and functionalization of this compound .


Physical And Chemical Properties Analysis

The molecular weight of 6-Methoxyquinoline is 159.1846 . The IUPAC Standard InChI is InChI=1S/C10H9NO/c1-12-9-4-5-10-8 (7-9)3-2-6-11-10/h2-7H,1H3 .

Future Directions

Quinoline and its derivatives form an important class of heterocyclic compounds for new drug development . There is a growing interest in academia and industry for new versatile and efficient routes for the synthesis of quinoline scaffolds .

properties

IUPAC Name

6-methoxy-3-(4-methylphenyl)-1-phenylpyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3O/c1-16-11-13-17(14-12-16)22-20-15-25-23-19(9-6-10-21(23)28-2)24(20)27(26-22)18-7-4-3-5-8-18/h3-15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAMKYMZWXDRWIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C3=C4C=CC=C(C4=NC=C32)OC)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-methoxy-3-(4-methylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline

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